(2,8-dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid
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Overview
Description
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid is a boronic acid derivative with a unique structure that includes a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isoquinoline core can be reduced under specific conditions to form tetrahydroisoquinoline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by interacting with active sites of enzymes. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- B-(1,2,3,4-tetrahydro-2,6-dimethyl-isoquinolinyl)Boronic acid
- B-(1,2,3,4-tetrahydro-2,7-dimethyl-isoquinolinyl)Boronic acid
- B-(1,2,3,4-tetrahydro-5,8-dimethyl-isoquinolinyl)Boronic acid
Uniqueness
B-(1,2,3,4-tetrahydro-2,8-dimethyl-6-isoquinolinyl)Boronic acid is unique due to the specific positioning of the dimethyl groups and the boronic acid moiety. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H16BNO2 |
---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
(2,8-dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-8-5-10(12(14)15)6-9-3-4-13(2)7-11(8)9/h5-6,14-15H,3-4,7H2,1-2H3 |
InChI Key |
HGECQGMCXDIRQI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C2CN(CCC2=C1)C)C)(O)O |
Origin of Product |
United States |
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